3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
35550-26-6 |
|---|---|
Molecular Formula |
C5H9N3S |
Molecular Weight |
143.21 g/mol |
IUPAC Name |
3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C5H9N3S/c1-3-4-7-5(6-2)9-8-4/h3H2,1-2H3,(H,6,7,8) |
InChI Key |
PDBNOTVWMAXMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NSC(=N1)NC |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Ethyl N Methyl 1,2,4 Thiadiazol 5 Amine and Its Analogues
Established Synthetic Routes for 1,2,4-Thiadiazole (B1232254) Derivatives
The construction of the 1,2,4-thiadiazole ring is a well-explored area of organic synthesis. Traditional methods often rely on the formation of a key nitrogen-sulfur (N–S) bond through cyclization of linear precursors. These routes provide a foundational understanding for accessing a wide array of substituted 1,2,4-thiadiazoles.
Oxidative cyclization is a cornerstone for the synthesis of 1,2,4-thiadiazoles. This strategy typically involves the intramolecular dehydrogenative N–S bond formation from an appropriate acyclic precursor, such as an imidoyl thiourea. Various oxidants have been employed to facilitate this transformation.
Molecular iodine (I₂) is a frequently used and effective oxidant for these reactions. It mediates the oxidative coupling of N-H and S-H bonds in situ. For instance, a one-pot reaction involving the sequential addition of thioamides to nitriles, followed by I₂-mediated intramolecular oxidative coupling, yields 3,5-disubstituted 1,2,4-thiadiazoles in moderate to good yields. rsc.org This method is valued for its operational simplicity and the use of readily available starting materials. rsc.org Similarly, iodine can promote the [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates to form heteroarene-fused rsc.orgrsc.orgnih.govthiadiazoles. acs.org The reaction proceeds via a regioselective C–N bond formation followed by the oxidative N–S bond formation. acs.org
Other hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), have also been successfully used. PIFA mediates an efficient, metal-free synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles from imidoyl thioureas, offering broad substrate scope and very short reaction times. rsc.org
The table below summarizes various oxidative cyclization approaches for synthesizing 1,2,4-thiadiazole analogues.
| Precursor | Oxidant | Key Features | Yields |
| Thioamides and Nitriles | Molecular Iodine (I₂) | One-pot, simple, practical | Moderate to Good rsc.org |
| Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Metal-free, very short reaction times | 70-87% rsc.org |
| Guanyl Thioureas | Molecular Iodine (I₂) | Transition-metal-free, mild conditions, scalable | Good to Excellent acs.org |
| 2-Aminoheteroarenes and Isothiocyanates | Molecular Iodine (I₂) | [3+2] annulation, highly regiospecific | Good to Excellent acs.org |
Multicomponent reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like 1,2,4-thiadiazoles in a single step from three or more starting materials. This approach adheres to the principles of atom economy and procedural simplicity.
A notable example is the three-component reaction for the synthesis of 5-amino-1,2,4-thiadiazoles from isocyanides, elemental sulfur, and amidines. acs.orgnih.gov This method allows for the construction of the thiadiazole ring with high atom economy. acs.org Although this specific example is an electrochemical approach, the concept of combining multiple components to rapidly build the heterocyclic core is central to MCR strategies.
Another approach involves a one-pot, three-component synthesis of thiazole derivatives, which showcases the potential of MCRs in constructing sulfur- and nitrogen-containing heterocycles. While the product is a thiazole, the underlying principles of combining building blocks such as amines, benzoyl isothiocyanate, and acetylenedicarboxylates can be adapted for thiadiazole synthesis. nih.gov
One-pot syntheses are highly desirable as they reduce the need for intermediate purification steps, saving time, solvents, and resources. Many modern methods for 1,2,4-thiadiazole synthesis are designed as one-pot procedures.
A simple and practical method for the I₂-mediated one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles has been developed from nitriles and thioamides. rsc.org This reaction proceeds through the sequential intermolecular addition and subsequent intramolecular oxidative coupling. rsc.org Another efficient one-pot, two-step synthesis of 1,2,4-thiadiazoles starts from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide (TBHP) under solvent-free conditions, representing a greener approach. proquest.com
Furthermore, 3-aryl-5-amino-1,2,4-thiadiazoles can be prepared via a one-pot reaction of imidates and thioureas. researchgate.net This protocol involves a base-mediated nucleophilic addition-elimination followed by an I₂-mediated oxidative construction of the N-S bond. researchgate.net These one-pot methods provide efficient and direct access to unsymmetrically substituted 1,2,4-thiadiazoles. rsc.org
Novel and Optimized Synthetic Protocols for the Chemical Compound
Recent research has focused on developing more sustainable, efficient, and safer methods for the synthesis of 1,2,4-thiadiazoles. These novel protocols often employ metal-free catalysis, green chemistry principles, and alternative energy sources like electricity and light.
The development of metal-free synthetic routes is a significant goal in modern organic chemistry to avoid the cost, toxicity, and environmental impact associated with transition metals. Several metal-free methods for 1,2,4-thiadiazole synthesis have been reported.
An oxidative N–S bond formation for synthesizing 5-amino and 3,5-diamino substituted 1,2,4-thiadiazoles uses molecular iodine as the sole oxidant, avoiding the need for any transition metal catalyst. acs.orgnih.gov This approach is characterized by mild reaction conditions, operational simplicity, short reaction times, and scalability. acs.orgnih.gov Another novel and green method for synthesizing 5-amino-1,2,4-thiadiazoles involves the reaction of isothiocyanates with amidines, using O₂ as the oxidant in a catalyst- and iodine-free protocol. rsc.orgrsc.org
Green chemistry principles are increasingly being integrated into synthetic protocols. dntb.gov.ua This includes the use of environmentally benign solvents like water, solvent-free conditions, and energy-efficient techniques such as microwave irradiation. mdpi.comnanobioletters.com For example, a facile and environmentally friendly synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles has been developed using isothiocyanates and amidoximes in water. researchgate.net This catalyst-free, one-pot reaction relies on consecutive C-N and S-N bond formations. rsc.org
The following table highlights key aspects of various green and metal-free synthetic approaches.
| Method | Reagents/Conditions | Green Aspects | Target Analogues |
| O₂ Oxidation | Isothiocyanates, Amidines | Metal-free, catalyst-free, iodine-free | 5-Amino-1,2,4-thiadiazoles rsc.org |
| I₂-Mediated Oxidation | Imidoyl/Guanyl Thioureas | Transition-metal-free | 5-Amino & 3,5-Diamino-1,2,4-thiadiazoles acs.org |
| Oxidative Coupling | Isothiocyanates, Amidoximes | Water as solvent, catalyst-free | 3-Substituted 5-Amino-1,2,4-thiadiazoles rsc.org |
| Microwave Irradiation | Thiosemicarbazide (B42300), Benzoic Acid, POCl₃ | Reduced reaction time, energy efficient | Substituted 1,3,4-thiadiazoles nanobioletters.com |
Electrosynthesis and photochemistry offer alternative energy sources to drive chemical reactions, often under mild conditions and with high selectivity, aligning with green chemistry principles.
An electro-oxidative intramolecular dehydrogenative N–S bond formation of imidoyl thioureas provides a facile route to a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives. researchgate.net This method proceeds in good to excellent yields under catalyst- and oxidant-free conditions at room temperature. researchgate.net More recently, a facile electrochemical three-component reaction of isocyanides, elemental sulfur, and amidines has been reported for the construction of 5-amino-1,2,4-thiadiazoles in a simple undivided cell. acs.orgnih.gov This approach utilizes cheap, nontoxic, and abundant elemental sulfur as the sulfur source. acs.orgnih.gov
Photochemical methods for the synthesis of 1,2,4-thiadiazoles have also been explored. The irradiation of certain phenyl-substituted 1,2,4-thiadiazoles can lead to rearrangements and the formation of other isomers, demonstrating the influence of light on the thiadiazole core. acs.org While direct photochemical synthesis of the ring from acyclic precursors is less common, photocatalytic methods are emerging. For instance, the oxidative dimerization of thioamides can be achieved through photochemical routes. acs.org These innovative energy sources provide powerful tools for developing novel and sustainable synthetic pathways to 1,2,4-thiadiazole derivatives.
Solvent-Free and Mechanochemical Synthesis
In alignment with the principles of green chemistry, solvent-free synthesis has emerged as a viable and advantageous strategy for preparing 1,2,4-thiadiazoles. researchgate.netmdpi.com This approach addresses environmental concerns by eliminating the use of traditional, often hazardous, organic solvents. nih.gov
A notable solvent-free method involves a one-pot, two-step synthesis starting from primary amides. nih.gov In this process, the primary amide reacts with Lawesson's reagent for thiolation, followed by oxidative dimerization of the in-situ generated thioamide using tert-butyl hydrogen peroxide (TBHP) to form the 1,2,4-thiadiazole ring. researchgate.netnih.gov This methodology is characterized by its broad substrate scope, tolerance of various functional groups, mild and metal-free conditions, and excellent yields. nih.gov A key advantage of this protocol is the ability to purify the final products without resorting to column chromatography, which simplifies the isolation procedure. researchgate.netnih.gov
Mechanochemical approaches, such as grinding, also represent a green chemistry technique for synthesizing 1,2,4-thiadiazoles. mdpi.com These methods utilize mechanical energy to initiate chemical reactions, reducing or eliminating the need for solvents.
Table 1: Comparison of Solvent-Free Synthesis Conditions
| Feature | Description | Reference |
|---|---|---|
| Starting Materials | Primary amides | nih.gov |
| Reagents | Lawesson's reagent (Thiolation), tert-butyl hydrogen peroxide (TBHP) (Oxidation) | nih.gov |
| Conditions | Solvent-free, metal-free | nih.gov |
| Key Advantages | Environmentally friendly, high yields, chromatography-free purification, rapid conversion | researchgate.netnih.gov |
Control of Regioselectivity in Substituted 1,2,4-Thiadiazole Formation
A significant challenge in the synthesis of 1,2,4-thiadiazoles is the control of regioselectivity, particularly when producing unsymmetrically substituted derivatives (where substituents at the 3- and 5-positions are different). acs.org Traditional methods, such as the oxidative dimerization of a single thioamide, inherently lead to symmetrically substituted 3,5-dialkyl/diaryl-1,2,4-thiadiazoles. researchgate.netacs.org
Recent advancements have enabled the regioselective synthesis of unsymmetrically substituted 1,2,4-thiadiazoles. One such approach involves a base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates. acs.org This is followed by an in situ intramolecular dehydrogenative N-S bond formation, yielding the desired 3,5-disubstituted thiadiazoles. acs.org This method proceeds under an inert atmosphere at room temperature. acs.org
Another strategy for achieving regioselectivity is the one-pot, chemoselective synthesis involving the sequential intermolecular addition of thioamides to nitriles, catalyzed by a Lewis acid like AlCl₃. acs.org The resulting intermediate undergoes an intramolecular oxidative N-S coupling mediated by molecular iodine to form 3-alkyl-5-aryl-1,2,4-thiadiazoles. acs.org Furthermore, a green and highly regioselective method has been developed for constructing the S-N bond of the 1,2,4-thiadiazole core via oxidative coupling, which demonstrates good functional group tolerance under mild conditions. mdpi.com
Precursor Chemistry and Derivatization Strategies for the Chemical Compound
The synthesis of the 1,2,4-thiadiazole core relies on a variety of precursor molecules. Common starting materials include thioamides, which can undergo oxidative dimerization. researchgate.netrsc.org Other important precursors are imidoyl thioureas, which can be cyclized through intramolecular oxidative S-N bond formation. rsc.orgorganic-chemistry.org This reaction can be mediated by reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) under metal-free conditions, offering very short reaction times and high yields. rsc.orgorganic-chemistry.org
The synthesis of 5-amino-1,2,4-thiadiazole derivatives, which are structurally related to the target compound, can be achieved using precursors like isothiocyanates and amidines. mdpi.comorganic-chemistry.org For instance, an iodine-mediated oxidative C-N and N-S bond formation in water provides an environmentally friendly route to 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates. organic-chemistry.org Similarly, the reaction of amidines and isothiocyanates can produce 5-amino-1,2,4-thiadiazole derivatives through an I₂-mediated oxidative coupling. mdpi.com The synthesis of 5-amino-3-methyl-1,2,4-thiadiazole often involves the reaction of an in-situ generated N-haloacetamidine with a metal thiocyanate. mdpi.com
Once the 1,2,4-thiadiazole scaffold is formed, derivatization allows for structural diversification. A powerful strategy involves the synthesis of a versatile building block, such as 5-chloro-3-phenyl-1,2,4-thiadiazole. nih.gov This intermediate can then be reacted with a range of nitrogen-, sulfur-, and oxygen-based nucleophiles to introduce various functional groups at the 5-position, demonstrating a key derivatization strategy. nih.gov Another example includes the reaction of 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl) cyclopropane with propargyl bromide to yield a derivatized product. nih.gov
Table 2: Key Precursors for 1,2,4-Thiadiazole Synthesis
| Precursor Class | Reaction Type | Resulting Structure | Reference |
|---|---|---|---|
| Thioamides | Oxidative Dimerization | Symmetrical 3,5-disubstituted-1,2,4-thiadiazoles | researchgate.netrsc.org |
| Imidoyl Thioureas | Intramolecular Oxidative S-N Bond Formation | 3-substituted-5-arylamino-1,2,4-thiadiazoles | rsc.orgorganic-chemistry.org |
| Isothiocyanates & Amidines | Oxidative Coupling | 3-substituted 5-amino-1,2,4-thiadiazoles | mdpi.comorganic-chemistry.org |
Challenges and Advancements in Scalable Laboratory Synthesis
Transitioning the synthesis of 1,2,4-thiadiazole derivatives from small-scale experiments to scalable laboratory production presents several challenges. These include ensuring safety, particularly when handling hazardous reagents, achieving high efficiency and yield on a larger scale, and developing practical purification methods that avoid tedious chromatography. nih.govgoogle.com For example, the use of trichloromethane sulfenylchloride is effective but requires special attention to safe handling. nih.gov
Advancements to overcome these challenges are actively being pursued. The development of continuous flow processes offers a significant improvement in safety and scalability. nih.gov Flow synthesis allows for the safe handling of hazardous reagents and the efficient production of gram quantities of key intermediates like 5-chloro-1,2,4-thiadiazole. nih.gov
Another major advancement is the development of synthetic protocols that are inherently scalable and avoid problematic purification steps. Several modern methods for synthesizing 1,2,4-thiadiazoles have demonstrated excellent substrate tolerance in scalable protocols. organic-chemistry.org For instance, the solvent-free synthesis from primary amides and the improved isolation procedure for 5-amino-3-methyl-1,2,4-thiadiazole both allow for multi-gram scale production without the need for column chromatography. nih.govmdpi.com The development of robust and efficient synthetic routes, as detailed in patent literature, is crucial for producing key intermediates required for pharmaceutical applications on a larger scale. google.com These scalable methods are essential for translating laboratory discoveries into practical applications. rsc.org
Advanced Structural Elucidation and Conformational Analysis of 3 Ethyl N Methyl 1,2,4 Thiadiazol 5 Amine
High-Resolution Spectroscopic Characterization
No publicly available high-resolution spectroscopic data for 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine could be located. A thorough characterization would require the following analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Tautomeric Studies
Experimental ¹H and ¹³C NMR data are essential for confirming the molecular structure of this compound. Such data would provide information on the chemical environment of each proton and carbon atom. Advanced 2D NMR techniques like COSY, HSQC, and HMBC would be necessary to establish connectivity within the molecule. Furthermore, NMR studies, potentially at variable temperatures, would be crucial for investigating the potential for tautomerism, such as the amine-imine tautomerism common in aminothiadiazoles. Without these experimental spectra, a discussion of its isomeric and tautomeric properties remains purely hypothetical.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectra (FT-IR and Raman) are critical for identifying the functional groups present in the molecule and probing its molecular vibrations. Key expected vibrational modes would include N-H stretching of the secondary amine, C-H stretches of the ethyl and methyl groups, C=N and N-N stretching within the thiadiazole ring, and C-S stretching. A comparative analysis of FT-IR and Raman spectra would provide a more complete vibrational picture. Currently, no such spectra have been published.
X-ray Crystallography for Solid-State Structural Determination
The definitive three-dimensional structure of this compound in the solid state can only be determined by single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsion angles.
Crystal Packing and Intermolecular Hydrogen Bonding Networks
An X-ray crystal structure would reveal how the molecules pack in the crystal lattice. It would allow for a detailed analysis of intermolecular interactions, particularly the hydrogen bonding network involving the secondary amine's N-H group and the nitrogen atoms of the thiadiazole ring. The nature and geometry of these interactions are fundamental to understanding the solid-state properties of the compound.
Conformational Analysis in the Crystalline State
The crystallographic data would provide an unambiguous depiction of the molecule's conformation in the solid state, including the orientation of the ethyl and N-methyl groups relative to the planar thiadiazole ring.
Tautomerism and Isomerism of the Thiadiazole Ring System and its Substituents
The structural complexity and reactivity of this compound are significantly influenced by the potential for tautomerism and isomerism. These phenomena are critical for understanding the molecule's behavior in different chemical environments and its interactions with biological systems.
Tautomerism
Tautomers are constitutional isomers that readily interconvert, primarily through the migration of a proton. For this compound, the most significant form of tautomerism is amino-imino tautomerism, involving the exocyclic amine group at the 5-position and the nitrogen atoms within the thiadiazole ring.
Amino-Imino Tautomerism:
The 5-amino group can exist in equilibrium with its imino tautomeric form. This involves the migration of a proton from the exocyclic nitrogen to one of the ring nitrogen atoms. This results in two potential imino tautomers, depending on which ring nitrogen is protonated.
Amino Tautomer: This is the form where the exocyclic nitrogen exists as an amino group (-NHCH₃).
Imino Tautomers: In these forms, the exocyclic nitrogen becomes an imino group (=NCH₃), and a proton is transferred to either the N2 or N4 position of the thiadiazole ring.
| Tautomer Type | Description | Key Structural Feature |
|---|---|---|
| Amino Form | The exocyclic nitrogen at position 5 is an amino group. | -NHCH₃ group |
| Imino Form (N2-protonated) | The exocyclic nitrogen is an imino group, with a proton on the N2 ring nitrogen. | =NCH₃ group, N2-H |
| Imino Form (N4-protonated) | The exocyclic nitrogen is an imino group, with a proton on the N4 ring nitrogen. | =NCH₃ group, N4-H |
Isomerism
Isomers are molecules that have the same molecular formula but different arrangements of atoms. Besides tautomerism, this compound can exhibit other forms of isomerism.
Constitutional Isomerism:
The 1,2,4-thiadiazole (B1232254) ring is one of several possible thiadiazole isomers. rsc.orgisres.orgnih.gov These isomers differ in the arrangement of the sulfur and nitrogen atoms within the five-membered ring. While this compound is the subject of this article, it is important to recognize its relationship to other constitutional isomers.
| Isomer | Description |
|---|---|
| 1,2,3-Thiadiazole | Sulfur at position 1, nitrogens at positions 2 and 3. |
| 1,2,4-Thiadiazole | Sulfur at position 1, nitrogens at positions 2 and 4. |
| 1,2,5-Thiadiazole | Sulfur at position 1, nitrogens at positions 2 and 5. |
| 1,3,4-Thiadiazole (B1197879) | Sulfur at position 1, nitrogens at positions 3 and 4. |
Stereoisomerism:
If the molecule adopts the imino tautomeric form, the carbon-nitrogen double bond (=C5-N) introduces the possibility of geometric isomerism (E/Z isomerism). The orientation of the methyl group relative to the substituents on the thiadiazole ring would determine the specific isomer. Computational studies on similar structures have explored the relative stabilities of these E and Z isomers. semanticscholar.org
E-isomer: The methyl group and the substituent at the 3-position of the ring are on opposite sides of the C=N double bond.
Z-isomer: The methyl group and the substituent at the 3-position of the ring are on the same side of the C=N double bond.
The interconversion between these isomers would depend on the energy barrier to rotation around the C=N double bond.
The study of tautomerism and isomerism is fundamental to a comprehensive understanding of the chemical and physical properties of this compound. The predominance of a particular tautomer or isomer can have significant implications for its chemical reactivity and pharmacological profile.
Reactivity, Reaction Mechanisms, and Transformation Pathways of 3 Ethyl N Methyl 1,2,4 Thiadiazol 5 Amine
Electrophilic and Nucleophilic Reactivity on the Thiadiazole Core
The 1,2,4-thiadiazole (B1232254) ring is an aromatic system, which imparts it with a degree of stability. tandfonline.com However, the presence of two nitrogen atoms renders the ring electron-deficient, influencing its reactivity towards electrophiles and nucleophiles.
Site Selectivity in Substitution Reactions
The 1,2,4-thiadiazole nucleus is generally resistant to electrophilic substitution reactions due to its electron-deficient nature. In contrast, it is susceptible to nucleophilic attack. The most reactive site for nucleophilic substitution on the 1,2,4-thiadiazole ring is the C5 position. tandfonline.com In the case of 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine, the presence of the N-methylamino group at the C5 position makes direct nucleophilic substitution at this carbon less likely without prior modification or activation.
Influence of Substituents on Ring Activation/Deactivation
Substituents on the 1,2,4-thiadiazole ring play a crucial role in modulating its reactivity. The presence of substituents at the 3- and 5-positions generally enhances the stability of the ring towards acids, alkalis, oxidizing agents, and reducing agents. tandfonline.com The ethyl group at the C3 position of this compound is an electron-donating group, which can slightly activate the ring towards electrophilic attack compared to an unsubstituted ring, although such reactions are still uncommon. Conversely, the electron-donating N-methylamino group at the C5 position further influences the electron density of the ring. This amino group can direct electrophiles to the nitrogen atoms of the ring or the exocyclic nitrogen, rather than the carbon atoms of the ring itself.
Functional Group Interconversions of Ethyl and N-Methyl Substituents
The ethyl and N-methyl groups attached to the thiadiazole core can undergo various chemical transformations, provided the reaction conditions are compatible with the stability of the heterocyclic ring.
Reactions involving the ethyl group at the C3 position could include benzylic-type halogenation under radical conditions, although the reactivity would be less than that of a simple alkylbenzene. Subsequent nucleophilic substitution of the halogenated ethyl group could introduce a range of functionalities. Oxidation of the ethyl group to an acetyl or carboxylic acid group would require strong oxidizing agents, which might also affect the thiadiazole ring or the N-methylamino group.
The N-methylamino group at the C5 position can undergo several reactions. The nitrogen atom is nucleophilic and can react with electrophiles such as acylating or alkylating agents. N-dealkylation, specifically N-demethylation, is a common transformation for N-methylamino groups on heterocyclic systems and can be achieved through various oxidative or chemical methods. nih.gov This would yield the corresponding primary amine, 3-ethyl-1,2,4-thiadiazol-5-amine.
Ring-Opening and Ring-Closure Reactions of 1,2,4-Thiadiazole Systems
The 1,2,4-thiadiazole ring, while aromatic, can be induced to open under certain conditions, particularly with strong nucleophiles. Treatment of 1,2,4-thiadiazoles with strong bases can lead to ring cleavage. For some substituted aminothiadiazoles, rearrangement to other heterocyclic systems, such as triazolinethiones, has been observed in the presence of amines.
The synthesis of the this compound core itself involves a ring-closure reaction. A common method for the synthesis of 5-amino-1,2,4-thiadiazoles is the oxidative cyclization of amidinothioureas. For the target molecule, this would likely involve the oxidation of a precursor such as 1-(1-iminoethyl)-3-methylthiourea. Various oxidizing agents, including halogens and metal-based reagents, can be employed for this transformation.
Mechanistic Investigations of Derivatization Reactions
The derivatization of this compound can proceed through various mechanistic pathways depending on the reagents and conditions employed.
Oxidation and Reduction Pathways
Oxidation: The oxidation of this compound can occur at several sites. The sulfur atom in the thiadiazole ring can be oxidized to a sulfoxide (B87167) or sulfone under controlled conditions with oxidizing agents like peroxy acids. However, such reactions can also lead to ring instability. The N-methylamino group is also susceptible to oxidation, which can lead to N-dealkylation as previously mentioned, or the formation of N-oxide derivatives. The ethyl group can be oxidized at the benzylic-like position under more vigorous conditions.
Reduction: The 1,2,4-thiadiazole ring is generally stable to reduction. However, under forcing conditions, such as with strong reducing agents, ring cleavage may occur. For some 2-amino-1,3,4-thiadiazoles, reduction has been shown to yield thiosemicarbazone derivatives, suggesting a possible pathway for the 1,2,4-isomer as well. tandfonline.com The N-methylamino group is generally not reducible.
Below is a table summarizing the potential reactivity of the different components of this compound.
| Functional Group | Potential Reactions | General Conditions |
| 1,2,4-Thiadiazole Ring | Nucleophilic Attack (at C5) | Strong nucleophiles |
| Ring Opening | Strong bases | |
| Reduction (ring cleavage) | Strong reducing agents | |
| Ethyl Group (at C3) | Radical Halogenation | NBS, light/heat |
| Oxidation | Strong oxidizing agents | |
| N-Methylamino Group (at C5) | Acylation/Alkylation | Acyl/alkyl halides |
| N-Dealkylation (demethylation) | Oxidative or chemical methods | |
| Oxidation | Peroxy acids |
Nucleophilic Substitution of Amino Group
While direct nucleophilic displacement of an unsubstituted or alkyl-substituted amino group on a heteroaromatic ring is generally challenging due to the poor leaving group nature of the amide anion, such transformations can be facilitated by converting the amino group into a better leaving group. One of the most effective methods to achieve this is through diazotization.
For 5-amino-1,2,4-thiadiazole derivatives, the primary amino group can be converted into a diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. nih.govuobaghdad.edu.iquobaghdad.edu.iq This diazonium salt is a highly reactive intermediate and an excellent leaving group (dinitrogen gas), which can then be readily displaced by a wide range of nucleophiles. This two-step process, often referred to as a Sandmeyer-type reaction when copper salts are used as catalysts, provides a versatile pathway for the introduction of various functional groups at the 5-position of the thiadiazole ring. nih.govgoogle.com
Diazotization: The primary amino group of a 5-amino-3-ethyl-1,2,4-thiadiazole (B103789) precursor would react with nitrous acid (HNO₂) to form a diazonium salt.
Nucleophilic Displacement: The resulting diazonium salt would then be subjected to a nucleophile (e.g., halide ions, cyanide, hydroxyl) which would displace the dinitrogen gas and form the 5-substituted-3-ethyl-1,2,4-thiadiazole.
It is important to note that for the N-methylated compound, this compound, direct diazotization is not possible as it is a secondary amine. Alternative strategies would be required to activate the N-methylamino group for substitution, which are not detailed in the available literature for this specific compound.
General reactivity information indicates that the 5-position in 1,2,4-thiadiazoles is the most reactive site for nucleophilic substitution. isres.org This is attributed to the electron-withdrawing nature of the heterocyclic ring, which makes the C5 carbon atom electrophilic.
Thermal and Photochemical Stability Studies
The stability of thiadiazole derivatives is a critical aspect of their chemical profile. Generally, the 1,2,4-thiadiazole ring is considered to be a stable aromatic system due to the delocalization of π-electrons. isres.org This inherent stability contributes to the thermal and photochemical robustness of compounds containing this moiety.
Thermal Stability:
Photochemical Stability:
Similarly, specific photochemical stability studies, such as quantum yield of degradation, for this compound have not been reported. The photochemical stability of a molecule is its ability to resist degradation upon exposure to light. For many organic molecules, particularly those with aromatic systems, absorption of UV or visible light can lead to electronic excitation and subsequent chemical reactions, including isomerization, cyclization, or fragmentation. The 1,3,4-thiadiazole (B1197879) ring, an isomer of the 1,2,4-thiadiazole, is known to be relatively stable in vivo due to its aromaticity, which suggests a degree of inherent stability for the thiadiazole core. mdpi.com However, the presence of substituents can influence the photochemical behavior. Without specific experimental data, a definitive statement on the photochemical stability of this compound cannot be made. General knowledge suggests that drugs containing a 1,3,4-thiadiazole ring possess good stability. researchgate.net
Below is a hypothetical data table illustrating the type of information that would be generated from thermal and photochemical stability studies. Please note that the values presented are for illustrative purposes only and are not based on experimental data for this compound.
Hypothetical Stability Data for this compound
| Parameter | Method | Hypothetical Value | Unit |
| Thermal Stability | |||
| Onset of Decomposition | Thermogravimetric Analysis (TGA) | 250 | °C |
| 5% Weight Loss Temperature | Thermogravimetric Analysis (TGA) | 275 | °C |
| Photochemical Stability | |||
| Photodegradation Quantum Yield | Photolysis with UV light (e.g., 254 nm) | 0.01 | - |
| Half-life under simulated sunlight | Photostability Chamber | 72 | hours |
Theoretical and Computational Chemistry Studies of 3 Ethyl N Methyl 1,2,4 Thiadiazol 5 Amine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to understanding the electronic structure of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular properties. For thiadiazole derivatives, DFT methods, such as B3LYP, are commonly employed with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. scielo.brnih.gov
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in predicting a molecule's chemical reactivity. materialsciencejournal.org The HOMO, acting as an electron donor, is associated with the ionization potential and susceptibility to electrophilic attack. The LUMO, an electron acceptor, relates to the electron affinity and reactivity towards nucleophiles. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govmdpi.com Conversely, a small gap indicates a more reactive molecule. For 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the thiadiazole ring, while the LUMO would likely be distributed across the heterocyclic ring system.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| 2-Amino-1,3,4-thiadiazole (B1665364) Derivative | -6.5 to -7.0 | -1.0 to -1.5 | 5.0 to 6.0 | nih.govmdpi.com |
| Substituted 1,3,4-thiadiazole (B1197879) | -6.8 to -7.5 | -1.2 to -2.0 | 4.8 to 5.5 | scielo.brdergipark.org.tr |
Note: These are typical value ranges from DFT calculations on related thiadiazole structures and serve as an estimation.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. mdpi.com The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen and oxygen. mdpi.comnih.gov
Blue Regions : Indicate positive electrostatic potential, electron-deficient areas, and are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to heteroatoms (e.g., N-H protons). nih.gov
Molecular Dynamics Simulations for Conformational Stability and Solvent Effects
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can provide deep insights into the conformational flexibility, stability, and the influence of the surrounding environment, such as a solvent, on molecular behavior. mdpi.com
For a molecule like this compound, which possesses rotatable bonds in its ethyl and N-methyl substituents, MD simulations can explore its conformational landscape. The simulations would reveal the most stable conformers (low-energy spatial arrangements) and the energy barriers between them.
The choice of solvent can significantly impact conformational preferences. Studies on other flexible thiadiazole derivatives have shown that conformer populations can change dramatically between non-polar and polar solvents. researchgate.net For instance, in a polar solvent like water or DMSO, conformations that maximize the exposure of polar groups (like the amino group and ring nitrogens) to the solvent would be favored. In a non-polar solvent, more compact or 'closed' conformations might be more stable to minimize unfavorable interactions. researchgate.net MD simulations can model these solvent effects explicitly, providing a dynamic picture of how the molecule interacts with its environment, a critical factor in understanding its solubility and transport properties. nih.gov
Prediction and Validation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods are widely used to predict the spectroscopic signatures of molecules, which can aid in the interpretation of experimental data or serve as a predictive tool. nih.gov
NMR Spectroscopy : Theoretical 1H and 13C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, typically with a DFT functional. semanticscholar.orgscielo.org.za The calculated shifts for this compound would predict specific resonances for the protons and carbons of the ethyl group, the N-methyl group, and the thiadiazole ring. Comparing these predictions to experimental data for similar compounds, such as 5-amino-3-methyl-1,2,4-thiadiazole, helps validate the computational approach. mdpi.com
IR Spectroscopy : The vibrational frequencies in an IR spectrum correspond to the stretching, bending, and other motions of a molecule. DFT calculations can predict these frequencies with good accuracy. The results are often scaled by a factor to correct for systematic errors in the calculations. dergipark.org.tr For the target compound, characteristic peaks would be predicted for N-H stretching, C-H stretching (aliphatic), C=N and N-N stretching within the thiadiazole ring, and C-S stretching.
UV-Vis Spectroscopy : The electronic absorption spectrum can be simulated using Time-Dependent DFT (TD-DFT). scielo.brnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths. For thiadiazoles, the observed absorptions are typically assigned to π → π* and n → π* transitions within the aromatic ring and associated chromophores. scielo.brnih.gov
| Spectroscopic Parameter | Predicted Value Range | Notes | Source |
| 13C NMR (ring carbons) | 165 - 190 ppm | Thiadiazole ring carbons are typically deshielded. | mdpi.com |
| 1H NMR (N-CH3) | 2.5 - 3.5 ppm | Dependent on solvent and electronic environment. | dergipark.org.trnih.gov |
| IR (C=N stretch) | 1550 - 1650 cm-1 | Characteristic stretching frequency for the thiadiazole ring. | dergipark.org.tr |
| UV-Vis (λmax) | 250 - 350 nm | Typically corresponds to π → π* transitions. | scielo.brnih.gov |
Note: These values are estimations based on computational and experimental data from analogous thiadiazole structures.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Thiadiazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning approaches that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. ymerdigital.comnih.gov These in silico models are crucial in drug discovery and materials science for screening large libraries of compounds and prioritizing candidates for synthesis and testing. Thiadiazole derivatives have been the subject of numerous QSAR studies to model their anticancer, antimicrobial, and enzyme inhibitory activities. ymerdigital.comnih.govnih.gov
The development of a robust QSAR model is a multi-step process that involves creating a dataset of compounds with known activities, calculating molecular descriptors, selecting the most relevant descriptors, building a mathematical model, and rigorously validating it. sciforum.net
The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that represent different aspects of a molecule's structure and properties. imist.ma These can be classified into several types:
1D Descriptors : Molecular weight, atom counts.
2D Descriptors : Topological indices, molecular connectivity, logP. frontiersin.org
3D Descriptors : Molecular shape, volume, surface area.
Quantum Chemical Descriptors : HOMO/LUMO energies, dipole moment, atomic charges. ymerdigital.com
Given the large number of possible descriptors, a critical step is descriptor selection . This process aims to identify a small subset of descriptors that are highly correlated with the activity/property of interest while being minimally correlated with each other. This prevents model overfitting and improves its interpretability. Methods like the Fisher score, f-regression, and genetic algorithms are often used for this purpose. ymerdigital.comnih.gov
Once the key descriptors are selected, a model is developed using statistical techniques such as:
Multiple Linear Regression (MLR) : Creates a simple linear equation relating the descriptors to the activity. ymerdigital.comimist.ma
Partial Least Squares (PLS) : A method suitable for datasets where the number of descriptors is large or they are highly correlated.
Machine Learning Methods : Including Artificial Neural Networks (ANN), Support Vector Machines (SVM), and others, which can capture complex non-linear relationships. imist.ma
The final model's reliability and predictive power are assessed through rigorous validation, including internal cross-validation (e.g., leave-one-out) and, most importantly, prediction on an external test set of compounds not used in model training. Statistical metrics such as the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² (R²pred) are used to evaluate the model's performance according to established standards, such as the OECD guidelines. ymerdigital.comsciforum.net
| Model Type | Key Descriptors Example | Statistical Metrics Example | Application | Source |
| MLR-QSAR | Topological (e.g., topoRadius), H-bond descriptors (e.g., SHBint9), Electronic (e.g., ELUMO) | R² = 0.76, Q² = 0.63, R²pred = 0.78 | Anticancer Activity | imist.maresearchgate.net |
| 4D-QSAR | Interaction pharmacophore fields | R² = 0.82, Q² = 0.67, R²pred = 0.78 | EGFR Inhibition | nih.gov |
Note: This table presents example data from published QSAR studies on thiadiazole derivatives to illustrate the components of a QSAR model.
Validation and Interpretability of QSAR Models
Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features, known as molecular descriptors. The development of a robust QSAR model is contingent upon rigorous validation to ensure its predictive power and reliability.
Model Validation: Validation is a critical step to assess the performance and predictive capability of a QSAR model. It is typically divided into internal and external validation.
External Validation: This is considered the most stringent test of a model's predictive power. The model, built using a "training set" of compounds, is used to predict the biological activities of an independent "test set" of compounds that were not used in the model's development. The predictive ability is often measured by the predictive R² (R²_pred).
Interpretability of QSAR Models: A crucial aspect of QSAR modeling is the ability to interpret the final equation in a chemically meaningful way. The molecular descriptors that are identified as significant in the model should relate logically to the compound's mechanism of action. For instance, if a descriptor related to hydrophobicity is found to be important, it might suggest that the compound needs to cross a lipid membrane to reach its target. This interpretability allows medicinal chemists to understand the structure-activity relationships and guide the design of new, more potent compounds.
Table 1: Hypothetical Validation Metrics for a QSAR Model of this compound Analogues
This table is for illustrative purposes only, as no specific data exists for the target compound.
| Parameter | Description | Value |
| N | Number of compounds in the dataset | 75 |
| R² | Coefficient of determination | 0.88 |
| R²adj | Adjusted R² | 0.86 |
| Q² (LOO) | Cross-validation coefficient | 0.75 |
| R²_pred | Predictive R² for the external test set | 0.81 |
Molecular Docking and Ligand-Target Interaction Profiling in Model Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand to the target.
Docking Process: The process involves placing the ligand in the binding site of the protein in various conformations and orientations. A "scoring function" is then used to estimate the binding energy for each pose. The pose with the lowest energy score is generally considered to be the most likely binding mode.
Ligand-Target Interaction Profiling: Following the identification of the best-docked pose, the specific interactions between the ligand and the amino acid residues of the protein's binding site are analyzed. These interactions are crucial for the stability of the ligand-protein complex and can include:
Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H group on the amine) and acceptors (like carbonyl oxygens in the protein backbone).
Hydrophobic Interactions: Occur between nonpolar parts of the ligand (such as the ethyl group) and hydrophobic residues of the protein (e.g., Leucine, Valine, Isoleucine).
Van der Waals Forces: General non-specific attractive or repulsive forces between atoms.
Pi-Pi Stacking: Interactions between aromatic rings. The 1,2,4-thiadiazole (B1232254) ring could potentially engage in such interactions.
This detailed interaction profile provides critical insights into the structural basis of the ligand's activity and can guide rational drug design efforts to improve binding affinity and selectivity.
Table 2: Hypothetical Molecular Docking Interaction Profile for this compound with a Kinase Target
This table is for illustrative purposes only, as no specific data exists for the target compound.
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
| N-H (amine) | Glu 91 (backbone C=O) | Hydrogen Bond | 2.9 |
| N (thiadiazole ring) | Lys 46 (side chain N-H) | Hydrogen Bond | 3.1 |
| Ethyl group | Leu 140, Val 28 | Hydrophobic Interaction | N/A |
| Methyl group | Ile 89 | Hydrophobic Interaction | N/A |
Mechanistic Investigations of Molecular Interactions for 3 Ethyl N Methyl 1,2,4 Thiadiazol 5 Amine Derivatives
In Silico Ligand-Biomacromolecule Docking Simulations
Molecular docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. Such studies on various 1,2,4- and 1,3,4-thiadiazole (B1197879) derivatives have been instrumental in elucidating their interaction mechanisms at the atomic level.
Docking studies have successfully identified key binding pockets and interaction hotspots for thiadiazole derivatives across a range of protein targets.
Adenosine (B11128) A3 Receptors: For a potent N-[3-(4-methoxyphenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide antagonist, molecular modeling suggested a binding mechanism within the transmembrane (TM) domains of the human adenosine A3 receptor. The ligand was observed to fit into a pocket formed by TM domains 3, 4, 5, 6, and 7. nih.gov
Pteridine Reductase (PTR1): In studies involving Trypanosoma brucei PTR1 (TbPTR1), a key drug target for trypanosomiasis, 2-amino-1,3,4-thiadiazole (B1665364) inhibitors were found to occupy the enzyme's active site. nih.govacs.org Crystallographic data of a co-crystallized inhibitor revealed that the thiadiazole core binds in a substrate-binding pocket, with substituents extending into hydrophobic subpockets. acs.org
COVID-19 Main Protease (Mpro): Docking of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives into the active site of the COVID-19 main protease (PDB ID: 6LU7) showed that the compounds bind within the catalytic pocket, interacting with key residues like CYS145. nih.govresearchgate.net
These studies collectively indicate that the thiadiazole scaffold serves as a versatile core capable of anchoring ligands within the active sites of diverse proteins, with specific substitutions determining the precise fit and interaction profile.
The binding affinity of thiadiazole derivatives is governed by a combination of non-covalent interactions.
Hydrogen Bonding: Hydrogen bonds are consistently identified as critical for the stabilization of ligand-receptor complexes. The amino group and the nitrogen atoms of the thiadiazole ring are common participants, acting as hydrogen bond donors and acceptors, respectively. nih.govresearchgate.netresearchgate.net For instance, in the adenosine A3 receptor, hydrogen bonding between the ligand and the receptor was a key observed interaction. nih.gov Similarly, docking of thiadiazole derivatives into the COVID-19 protease active site revealed multiple hydrogen bonds with residues such as ASN142, GLN189, and CYS145. researchgate.net
Hydrophobic Interactions: Aromatic rings and alkyl substituents attached to the thiadiazole core frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. These interactions are crucial for enhancing binding affinity.
Electrostatic Interactions: The heteroatoms (nitrogen and sulfur) in the thiadiazole ring contribute to the molecule's electrostatic potential, enabling favorable interactions with charged or polar residues in the target protein.
The following table summarizes the docking results for representative thiadiazole derivatives against various protein targets.
| Compound Class | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| N-substituted-1,3,4-Thiadiazol-2-amine Derivatives nih.gov | COVID-19 Protease (6LU7) | -5.4 to -8.0 | ASN142, GLN189, CYS145, SER144, LEU141 |
| Imidazo[2,1-b]thiazole-Thiadiazole Conjugates nih.gov | GPC-3 Protein | -6.9 to -10.3 | Not specified |
| 1,3,4-Thiadiazole Derivatives derpharmachemica.com | Antioxidant Target (3VB8) | -6.9 to -7.7 | Not specified |
In Vitro Enzyme Kinetics and Inhibition Mechanisms
Experimental studies have confirmed the inhibitory potential of thiadiazole derivatives against several key enzymes, providing a mechanistic basis for their observed biological activities.
Alpha-amylase and alpha-glucosidase are critical enzymes in carbohydrate digestion, and their inhibition is a key strategy for managing postprandial hyperglycemia. nih.govresearchgate.net Various heterocyclic compounds, including those with thiadiazole scaffolds, have shown potent inhibitory activity against these enzymes. researchgate.netnih.govresearchgate.net
The inhibitory mechanism typically involves the binding of the thiadiazole derivative to the active site of the enzyme, preventing the hydrolysis of complex carbohydrates like starch into absorbable monosaccharides such as glucose. nih.gov This leads to a reduction in the rate of glucose absorption. Structure-activity relationship (SAR) studies on 1,3,4-thiadiazole-bearing Schiff base analogues revealed that the presence and position of electron-withdrawing groups on phenyl rings attached to the core structure significantly influence the inhibitory potency against α-glucosidase. researchgate.net
The table below presents the in vitro inhibitory activities of selected thiadiazole derivatives against α-amylase and α-glucosidase.
| Compound Class | Enzyme | IC₅₀ (µM) | Standard (Acarbose) IC₅₀ (µM) |
| 1,2,4-Triazole-bearing bis-Hydrazones nih.gov | α-Amylase | 0.70 ± 0.05 | 10.30 ± 0.20 |
| 1,2,4-Triazole-bearing bis-Hydrazones nih.gov | α-Glucosidase | 1.10 ± 0.05 | 9.80 ± 0.20 |
| 1,3,4-Thiadiazole-bearing Schiff Base Analogues researchgate.net | α-Glucosidase | 1.10 ± 0.10 | 11.50 ± 0.30 |
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Thiadiazole derivatives, particularly those bearing sulfonamide or thiol moieties, are well-established inhibitors of various CA isozymes. nih.govnih.govnih.gov The established drug acetazolamide, for example, is a 1,3,4-thiadiazole-sulfonamide. nih.gov
The primary inhibition mechanism involves the coordination of the zinc-binding group of the inhibitor (e.g., the deprotonated sulfonamide or thiol group) to the Zn(II) ion located in the enzyme's active site. This interaction displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic activity, thereby blocking the enzyme's function. nih.gov Studies have shown that thiadiazole-thiols are generally more active inhibitors than related triazole-thiols against human CA isozymes I, II, and IX. nih.gov
The inhibitory activities of some thiadiazole derivatives against different human carbonic anhydrase (hCA) isozymes are listed below.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) |
| 5-Amino-1,3,4-thiadiazole-2-thiol nih.gov | 7500 | 8300 | 9800 |
| 5-(2-Pyridylcarboxamido)-1,3,4-thiadiazole-2-thiol nih.gov | 97 | 10200 | 306000 |
| Acetazolamide (Reference) nih.gov | 250 | 12 | 25 |
Pteridine reductase-1 (PTR1) is an enzyme in the folate biosynthesis pathway of trypanosomatid parasites, making it a promising target for anti-parasitic drugs. nih.govacs.org The enzyme provides a metabolic bypass for dihydrofolate reductase (DHFR), and its inhibition can restore the efficacy of DHFR-targeting drugs like methotrexate. acs.org
Studies on 2-amino-1,3,4-thiadiazole derivatives have identified them as mid-micromolar inhibitors of Trypanosoma brucei PTR1 (TbPTR1). nih.govacs.org The mechanism of inhibition involves the competitive binding of the thiadiazole compound within the active site of TbPTR1. This blocks the binding of the natural pterin (B48896) substrate, thereby disrupting the parasite's folate salvage pathway. acs.org Structure-based drug design efforts, guided by crystal structures of TbPTR1-inhibitor complexes, have led to the development of derivatives with improved potency. For example, a biphenyl-thiadiazole-2,5-diamine was shown to potentiate the anti-trypanosomal activity of methotrexate. nih.govacs.org
The IC₅₀ values for selected 2-amino-1,3,4-thiadiazole derivatives against TbPTR1 are shown in the following table.
| Compound Class | IC₅₀ against TbPTR1 (µM) |
| Biphenyl-thiadiazole-2,5-diamine (Compound 4m) nih.govacs.org | 16 |
| 5-((4-bromobenzyl)amino)-1,3,4-thiadiazol-2-amine acs.org | 112 |
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
The exploration of the 1,2,4-thiadiazole (B1232254) scaffold is a focal point in medicinal chemistry due to its presence in a variety of biologically active compounds. The structure-activity relationship (SAR) of derivatives based on the 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine core is crucial for optimizing their molecular interactions with biological targets. These studies involve the systematic modification of the parent structure and the subsequent evaluation of how these changes affect the compound's activity, providing insights into the pharmacophore.
The synthesis of analogues of this compound is designed to probe the importance of different structural components. Key areas for modification include the ethyl group at the 3-position, the N-methyl group at the 5-amino position, and the thiadiazole ring itself.
Modification of the 3-Position Alkyl Group:
To investigate the influence of the substituent at the 3-position, a series of analogues can be synthesized where the ethyl group is replaced with other alkyl or aryl moieties. A general synthetic route often starts with the appropriate thioamide, which undergoes oxidative cyclization. For instance, reacting different thioamides with a source of the N-C-N fragment can yield a variety of 3-substituted-5-amino-1,2,4-thiadiazoles. Subsequent N-methylation would then yield the final products.
| Analogue | R Group at C3 | Synthetic Precursor |
| 1a | Methyl | Propanethioamide |
| 1b | Propyl | Butanethioamide |
| 1c | Isopropyl | 2-Methylpropanethioamide |
| 1d | Phenyl | Thiobenzamide |
Modification of the 5-Amino Group:
The N-methyl group of the 5-amino substituent is another key site for modification to explore its role in molecular recognition, such as hydrogen bonding or steric interactions. Starting from a common intermediate, 3-ethyl-1,2,4-thiadiazol-5-amine, various N-substituted analogues can be prepared through reductive amination or nucleophilic substitution reactions. For example, acylation of the 5-amino group, followed by reduction, can introduce a range of alkyl groups.
| Analogue | R' Group on Amino Nitrogen | Reagents for Synthesis |
| 2a | Hydrogen | Demethylation of parent compound |
| 2b | Ethyl | Acylation with acetyl chloride, then reduction |
| 2c | Propyl | Acylation with propionyl chloride, then reduction |
| 2d | Benzyl | Reaction with benzaldehyde (B42025) followed by reduction |
Bioisosteric Replacement of the Thiadiazole Core:
In some instances, the 1,2,4-thiadiazole ring itself can be replaced by other five-membered heterocycles to assess the importance of the ring structure and the heteroatoms for activity. Common bioisosteres for the 1,2,4-thiadiazole ring include 1,3,4-thiadiazole, 1,2,4-oxadiazole, and thiazole. The synthesis of these analogues would require different starting materials and cyclization strategies. For example, the synthesis of 1,3,4-thiadiazole analogues often involves the cyclization of thiosemicarbazide (B42300) derivatives with carboxylic acids or their derivatives.
The synthesized analogues are then subjected to biological assays and computational modeling to correlate their structural features with their molecular interaction profiles. This analysis helps in building a comprehensive SAR model.
Impact of the 3-Position Substituent:
Studies on related 1,2,4-thiadiazole systems have shown that the nature of the substituent at the 3-position can significantly influence binding affinity and selectivity for a given biological target. For instance, in a series of 3-phenyl-1,2,4-thiadiazole (B3053043) derivatives acting as adenosine A3 receptor antagonists, substitution on the phenyl ring was found to be critical for potency. nih.gov It is hypothesized that for the this compound scaffold, the size and lipophilicity of the alkyl group at the 3-position could play a crucial role in fitting into a hydrophobic pocket of a target protein. Molecular docking studies can be employed to visualize these interactions and predict the optimal size and shape of this substituent.
Influence of the 5-Amino Group Substitution:
The substituent on the 5-amino group can directly participate in hydrogen bonding with the target protein. Modification of the N-methyl group can modulate this interaction. For example, replacing the methyl group with a hydrogen atom (analogue 2a ) could introduce an additional hydrogen bond donor, potentially increasing binding affinity. Conversely, bulkier substituents might sterically hinder the optimal binding orientation. In studies of other thiadiazole derivatives, acylation of the amino group has been shown to enhance biological activity in some cases, suggesting that the introduction of a carbonyl group can lead to new, favorable interactions. nih.gov
Role of the Thiadiazole Ring:
The nitrogen and sulfur atoms of the 1,2,4-thiadiazole ring are key features that can engage in hydrogen bonding and other electrostatic interactions with a biological target. The specific arrangement of these heteroatoms in the 1,2,4-isomer is critical, and replacing it with a different heterocycle, such as a 1,3,4-thiadiazole, can lead to a dramatic change in activity. This highlights the importance of the precise geometry of hydrogen bond donors and acceptors within the scaffold for molecular recognition.
The following table summarizes hypothetical interaction data based on the synthesized analogues, illustrating how structural modifications could influence molecular interactions, which would be validated through experimental and computational studies.
| Analogue | Modification | Predicted Interaction Profile |
| 1a-d | Varied C3-alkyl/aryl group | Altered van der Waals interactions in a hydrophobic pocket. |
| 2a-d | Varied N5-alkyl group | Modified hydrogen bonding capacity and steric fit at the binding site. |
| Bioisosteres | Altered heterocyclic core | Changes in the geometry of hydrogen bond donors/acceptors, affecting overall binding mode. |
Through the iterative process of designing, synthesizing, and testing new analogues based on the initial SAR findings, the this compound scaffold can be systematically optimized to enhance its desired molecular interactions and biological activity.
Advanced Research Applications of 3 Ethyl N Methyl 1,2,4 Thiadiazol 5 Amine in Chemical Disciplines
Utilization as a Chemical Building Block for Novel Scaffolds
The 1,2,4-thiadiazole (B1232254) ring is a valuable scaffold in medicinal chemistry and materials science. researchgate.netnih.gov The functional groups attached to the 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine core—specifically the ethyl group at the C3 position and the N-methylamino group at the C5 position—provide reactive sites for constructing more complex molecular architectures. While direct examples of its use are specialized, its potential can be inferred from the well-established chemistry of related aminothiadiazoles.
The N-methylamino group is a key functional handle. It can act as a nucleophile in substitution reactions or be acylated to form amide derivatives, which are common motifs in bioactive molecules. nih.gov This allows for the "decoration" of the thiadiazole core, linking it to other cyclic or acyclic fragments to build diverse chemical libraries for screening purposes. The synthesis of various 2,5-disubstituted-1,3,4-thiadiazoles often starts from precursor molecules that are cyclized, demonstrating the versatility of the thiadiazole core in forming new compounds. nih.govmdpi.comnih.gov The stable aromatic nature of the thiadiazole ring imparts significant in vivo stability and favorable pharmacokinetic properties to the resulting larger molecules. nih.gov
The table below illustrates the potential of thiadiazole-based compounds as building blocks by showing examples of related scaffolds and their applications, highlighting the synthetic value of this class of heterocycles.
| Thiadiazole-Based Scaffold | Synthetic Application/Significance |
| 5-Aryl-1,3,4-thiadiazole-2-amine derivatives | Serve as precursors for inhibitors of focal adhesion kinase (FAK), crucial in cancer cell proliferation. nih.gov |
| 3,5-dipyridyl-1,2,4-thiadiazole | Acts as a bifunctional ligand to create predictable, self-assembling one-dimensional coordination polymers with metal ions like cadmium. scispace.com |
| 2-Amino-1,3,4-thiadiazole (B1665364) | Used as a starting material for synthesizing compounds with potential antiproliferative and antimicrobial activities. nih.govmdpi.com |
| 1,2,5-Thiadiazole 1,1-dioxides | Employed in the construction of mixed organic-inorganic coordination systems and functional molecular materials due to their electrochemical properties. nih.gov |
Potential in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. nih.gov The structure of this compound possesses key features that make it a candidate for self-assembly studies.
The most significant feature is the N-methylamino group, which can act as a hydrogen bond donor (N-H). nih.gov Concurrently, the nitrogen atoms within the 1,2,4-thiadiazole ring can act as hydrogen bond acceptors. This donor-acceptor capability allows the molecules to form predictable, ordered networks in the solid state. nih.gov X-ray crystal structure analyses of related aminothiadiazole compounds have revealed extensive hydrogen-bonding patterns that dictate the final crystal packing, often forming chain motifs or more complex two-dimensional layers. nih.govresearchgate.net
For instance, studies on co-crystals of 2-amino-1,3,4-thiadiazole with various dicarboxylic acids show the formation of robust N-H···O and O-H···N hydrogen bonds that create specific, repeating structural motifs. nih.gov Similarly, thienopyrrole-fused thiadiazoles containing amide linkers demonstrate self-assembly behavior driven by a combination of hydrogen bonding and π-stacking, leading to supramolecular polymerization. nih.gov The interplay of these non-covalent forces in this compound could be harnessed to design crystalline materials with specific topologies or to study fundamental molecular recognition events.
Development of Advanced Analytical Methods for Detection and Quantification in Research Settings
Accurate detection and quantification are essential for any chemical compound used in advanced research. For this compound and related compounds, several analytical techniques have been developed.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of thiadiazole derivatives. researchgate.net Reverse-phase HPLC (RP-HPLC) is particularly suitable for this class of moderately polar compounds. A typical method would involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. researchgate.netnih.gov This technique allows for the separation of the target compound from starting materials, byproducts, and impurities with high resolution. The development of such methods is crucial for quality control, stability testing, and pharmacokinetic studies. researchgate.netresearchgate.net
The table below outlines a representative set of HPLC conditions that could be adapted for the analysis of this compound, based on methods developed for analogous compounds. nih.gov
| Parameter | Condition |
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 column (e.g., ZORBAX SB-C18, 150 × 4.6 mm, 5.0 µm) |
| Mobile Phase | Gradient elution using Acetonitrile and 0.1 M Trichloroacetic Acid (pH 1.7) |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector (e.g., at 355 nm, following derivatization) |
| Application | Quantification in biological matrices (plasma), purity assessment. |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the identification and quantification of volatile or semi-volatile compounds. While less common than HPLC for this specific class of compounds due to their polarity, GC-MS can be employed, sometimes after a derivatization step to increase volatility. The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern, confirming its identity. researchgate.net
The amine functionality on the thiadiazole ring opens possibilities for its use in the development of electrochemical sensors. One advanced technique involves the electrochemical polymerization of an amine-containing monomer onto an electrode surface. nih.govsemanticscholar.org This process creates a thin, conductive, or redox-active polymer film that can be used to detect other molecules.
A study on 5-amino-2-mercapto-1,3,4-thiadiazole demonstrated that it could be electropolymerized onto a graphite (B72142) electrode. nih.gov The resulting polymer-modified electrode showed significantly enhanced sensitivity for the detection of the flavonoid quercetin. nih.gov This approach could be adapted for this compound. By electropolymerizing it onto a conductive surface, a novel sensor could be fabricated. The properties of the resulting polymer film—such as its porosity, conductivity, and interaction with target analytes—would determine its specific sensing applications. tubitak.gov.trmdpi.com This method aligns with "green chemistry" principles as it minimizes the use of chemical reagents and organic solvents. mdpi.com
Future Research Directions and Unanswered Questions
Exploration of Emerging Synthetic Methodologies for Highly Substituted Thiadiazoles
The synthesis of the 1,2,4-thiadiazole (B1232254) ring is a foundational aspect of its chemistry. researchgate.net Traditional methods often involve oxidative cyclization. isres.org However, future research is increasingly focused on developing more efficient, sustainable, and versatile synthetic strategies to create diverse libraries of compounds like 3-ethyl-N-methyl-1,2,4-thiadiazol-5-amine.
Emerging areas of interest include:
Green Chemistry Approaches: Methodologies that utilize environmentally benign reagents and conditions are highly sought after. This includes iodine-mediated oxidative cyclization in water, which offers a metal-free and convenient route to 3-substituted 5-amino-1,2,4-thiadiazoles. rsc.orgorganic-chemistry.org Another green approach employs sodium carbonate with elemental sulfur or selenium, using air as the oxidant and generating water as the only byproduct. organic-chemistry.org
Electro-organic Synthesis: Electrochemistry provides a powerful tool for synthesis without the need for chemical oxidants. The electro-oxidative intramolecular dehydrogenative N-S bond formation in imidoyl thioureas is a prime example, offering excellent yields and functional group tolerance under ambient conditions. organic-chemistry.org
Biocatalysis: The use of enzymes in synthesis is a growing field. Vanadium-dependent haloperoxidases, for instance, have been shown to enable the intermolecular oxidative dimerization of thioamides to form 1,2,4-thiadiazoles, using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant. acs.org This chemoenzymatic strategy highlights a sustainable pathway for heterocycle synthesis. acs.org
Flow Chemistry and Automation: Continuous flow synthesis can offer improved reaction control, scalability, and safety compared to batch processes. Applying flow chemistry to the synthesis of thiadiazole precursors and their subsequent cyclization could accelerate the discovery and production of new derivatives.
| Synthetic Method | Key Features | Potential Advantages |
| Iodine-Mediated Synthesis | Metal-free, often performed in water. organic-chemistry.org | Environmentally benign, scalable. rsc.orgorganic-chemistry.org |
| Electro-oxidative Cyclization | Catalyst and oxidant-free, room temperature. organic-chemistry.org | High functional group tolerance, sustainable. organic-chemistry.org |
| Biocatalytic Dimerization | Uses enzymes (e.g., VHPOs) and H₂O₂. acs.org | Green, high chemoselectivity. acs.org |
| Base-Mediated Tandem Reactions | Transition-metal-free, one-pot synthesis. organic-chemistry.org | High efficiency, access to diverse substituents. organic-chemistry.org |
Deeper Mechanistic Understanding of Ring Transformations and Reactivity
While the 1,2,4-thiadiazole ring is generally stable due to its aromatic character, its reactivity, particularly at the 5-position, is crucial for functionalization. isres.org Future research will benefit from a more profound understanding of the mechanisms governing its formation and subsequent reactions.
Key unanswered questions include:
Reaction Intermediates: Detailed computational and experimental studies are needed to characterize the transient intermediates in oxidative S-N bond formation reactions, which are central to many synthetic routes. researchgate.netorganic-chemistry.org
Regioselectivity: In syntheses involving unsymmetrical precursors, controlling the regioselectivity of cyclization remains a challenge. Mechanistic insights can guide the development of highly selective reactions.
Ring Rearrangements: Heterocyclic systems can undergo rearrangements like the Dimroth rearrangement. researchgate.net Investigating the potential for such transformations in the 1,2,4-thiadiazole system under various conditions could unveil novel synthetic pathways to other heterocyclic scaffolds.
Photocatalysis Mechanisms: The use of photocatalysis for thiadiazole synthesis is emerging. researchgate.net A detailed understanding of the electron transfer processes and radical intermediates involved will be critical for optimizing these light-driven reactions.
Integration of Advanced Machine Learning and AI in Computational Chemistry
The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize computational drug discovery and chemical synthesis. nih.gov For the 1,2,4-thiadiazole scaffold, these technologies offer powerful predictive capabilities.
Future applications include:
QSAR Model Development: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity of novel thiadiazole derivatives before they are synthesized. nih.govresearchgate.net This allows for the prioritization of compounds with the highest potential, saving time and resources. researchgate.net
Prediction of Physicochemical Properties: AI can be trained to accurately predict properties like solubility, permeability, and metabolic stability for new derivatives of this compound. rsc.org This in silico screening is vital for designing molecules with favorable drug-like characteristics.
Generative Models for Novel Structures: ML models can be designed to generate entirely new chemical structures based on a desired activity profile. mdpi.com These generative approaches can explore vast chemical space to propose novel thiadiazole scaffolds that human chemists might not have conceived. mdpi.com
Reaction Prediction and Optimization: AI tools can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes, accelerating the process of chemical synthesis.
Rational Design of Derivatives for Specific Molecular Target Modulation
The 1,2,4-thiadiazole core is a versatile scaffold found in compounds targeting a wide range of biological molecules. researchgate.netnih.gov Future research will focus on the rational, structure-based design of derivatives for high-potency and selective modulation of specific molecular targets.
Key strategies include:
Structure-Based Drug Design (SBDD): Using high-resolution crystal structures of target proteins, chemists can design thiadiazole derivatives that fit precisely into binding pockets, maximizing potency and selectivity.
Fragment-Based Drug Discovery (FBDD): The thiadiazole ring can be used as a core fragment to build upon, growing the molecule to achieve optimal interactions with a biological target.
Bioisosteric Replacement: The 1,2,4-thiadiazole ring can act as a bioisostere for other chemical groups (like pyrimidine), allowing chemists to fine-tune a molecule's properties while maintaining its biological activity. isres.orgnih.gov
Targeting Protein-Protein Interactions: Designing thiadiazole derivatives to disrupt or stabilize protein-protein interactions represents a challenging but potentially rewarding frontier in drug discovery.
| Potential Molecular Target Class | Rationale for Thiadiazole Scaffold | Example Application |
| Kinases | Can form key hydrogen bonds and hydrophobic interactions in ATP-binding sites. researchgate.net | Development of selective kinase inhibitors for oncology. |
| Enzymes (e.g., HDAC, Carbonic Anhydrase) | The heterocyclic core can coordinate with metal ions or interact with active site residues. researchgate.net | Design of novel enzyme inhibitors for various diseases. researchgate.net |
| G-Protein Coupled Receptors (GPCRs) | Versatile scaffold for creating ligands with specific agonist or antagonist profiles. | Modulation of CNS receptors. |
| Ion Channels | Can be functionalized to block or modulate channel activity. | Treatment of neurological disorders. |
Novel Applications in Non-Biological Chemical Fields
Beyond its established role in medicinal chemistry, the unique electronic and structural properties of the 1,2,4-thiadiazole ring suggest potential applications in other chemical domains.
Future exploratory research could focus on:
Coordination Chemistry: Thiadiazoles, with their multiple nitrogen and sulfur heteroatoms, can act as versatile ligands for metal ions. isres.org Research into the coordination complexes of derivatives like this compound could lead to new catalysts with unique reactivity.
Materials Science: The rigid, aromatic nature of the thiadiazole ring makes it an attractive building block for organic electronic materials. Incorporating this heterocycle into polymers or small molecules could lead to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.
Corrosion Inhibition: Compounds containing the 1,3,4-thiadiazole (B1197879) motif have been investigated as corrosion inhibitors for metals. isres.org Exploring the potential of 1,2,4-thiadiazole isomers in this application could yield new, effective anti-corrosion agents.
Q & A
Q. What are the limitations of current synthetic methods, and how can green chemistry principles improve scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
